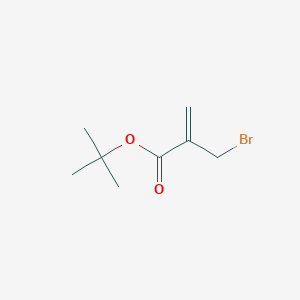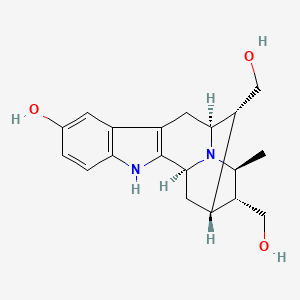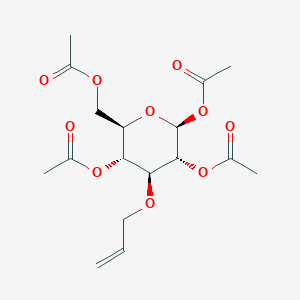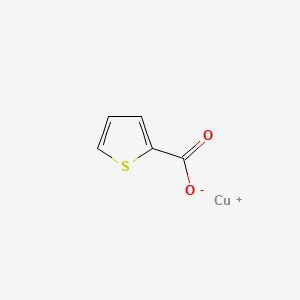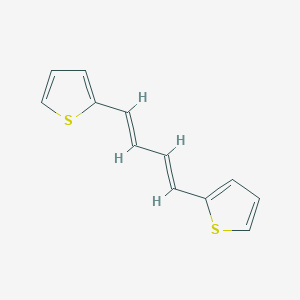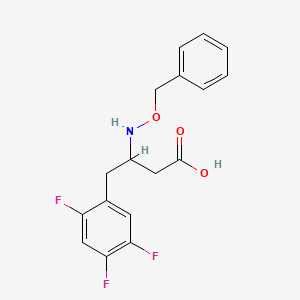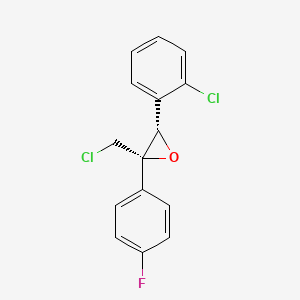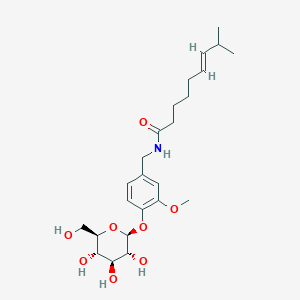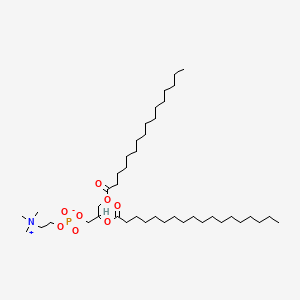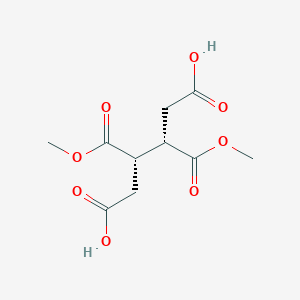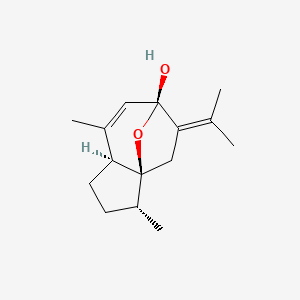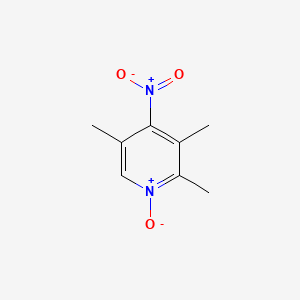
4-氯-2-(甲基磺酰基)嘧啶
描述
4-Chloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its high reactivity and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
科学研究应用
4-Chloro-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and antiviral properties.
Agriculture: The compound is used in the synthesis of pesticides and herbicides.
Materials Science: It serves as a building block for the development of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:
Reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride: This method involves the substitution of the hydroxyl group with a methanesulfonyl group under controlled conditions.
Reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid: This method involves the conversion of the cyano group to a methanesulfonyl group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions: 4-Chloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be displaced by nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as anilines and secondary aliphatic amines are commonly used under basic conditions.
Suzuki-Miyaura coupling: Boron reagents and palladium catalysts are typically employed under mild conditions.
Major Products:
Substituted pyrimidines: Products vary depending on the nucleophile used in substitution reactions.
Coupled products: Complex organic molecules formed through coupling reactions.
作用机制
The mechanism of action of 4-Chloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s effects are primarily due to its ability to form stable bonds with various molecular targets, thereby altering their function. For example, in pharmaceuticals, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
相似化合物的比较
- 2-Chloro-4-(methylsulfonyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
Comparison: 4-Chloro-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
4-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVZLXTZQHILRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456893 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97229-11-3 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97229-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
